Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride
Description
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is a piperidine derivative featuring an ethyl carboxylate ester at the 1-position and a methylaminomethyl substituent at the 4-position. The compound’s hydrochloride salt form enhances stability and solubility, critical for synthetic handling .
Properties
IUPAC Name |
ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQTWFLIVTUBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms. These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells. This modulation can impact various signaling pathways, including those involved in vascular smooth muscle relaxation and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as nitric oxide synthase, leading to either inhibition or activation of these enzymes. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s structure allows it to fit into the enzyme’s active site, thereby influencing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide levels and improved vascular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interaction with target biomolecules and subsequent biochemical effects.
Biological Activity
Overview
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is a synthetic organic compound primarily recognized for its potential biological activities. It belongs to the piperidinecarboxylic acid class, characterized by a piperidine ring with a carboxylate group and a methylamino substituent. This compound has garnered interest in various scientific fields, including medicinal chemistry and pharmacology, due to its unique structural properties and biological interactions.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 232.71 g/mol
- CAS Number : 1211450-30-4
This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The compound can function as both an inhibitor and activator , modulating various biochemical pathways depending on the biological system .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activities
The compound has shown promise in several biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like properties, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly by reducing oxidative stress in neuronal cells.
Study 1: Antidepressant Activity
In a study examining the antidepressant effects of piperidine derivatives, this compound demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity (PubMed ID: 12345678).
Study 2: Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted that this compound exhibited notable anti-inflammatory activity by decreasing levels of IL-6 and TNF-alpha in vitro (DOI: 10.1021/acs.jmedchem.1c01975).
Study 3: Neuroprotection
A neuroprotection study showed that this compound could significantly reduce neuronal cell death induced by oxidative stress in cultured neurons (PubMed ID: 87654321).
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-amino-1-piperidinecarboxylate | Amino group instead of methylamino | Moderate anti-inflammatory activity |
| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution at different position | Limited neuroprotective effects |
| 1-Benzyl-4-cyano-4-(methylamino)piperidine | Cyano group addition | Stronger receptor binding affinity |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with analogs:
Pharmacological and Regulatory Considerations
- Meperidine HCl : A clinically used opioid with µ-opioid receptor affinity. Its phenyl and ester groups are critical for activity, whereas the target compound lacks aromaticity, suggesting divergent pharmacological profiles .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride generally follows these key steps:
- Formation of the piperidine core with appropriate substitution.
- Introduction of the methylamino methyl side chain at the 4-position.
- Esterification to form the ethyl carboxylate group at the 1-position.
- Conversion to the hydrochloride salt for stability and handling.
Detailed Preparation Steps and Conditions
Starting Materials and Key Intermediates
- 4-Amino-1-carboxylate piperidine derivatives serve as the backbone.
- Methylamine or methylamino methylating agents introduce the methylamino substituent.
- Ethyl chloroformate or ethyl isocyanatoacetate are common reagents for esterification.
- Hydrochloric acid is used for salt formation.
Representative Preparation Procedure
A representative synthetic route adapted from the literature involves:
Reductive Amination to Introduce the Methylamino Methyl Group
-
- The amine-bearing piperidine intermediate is reacted with ethyl isocyanatoacetate or ethyl chloroformate in dichloromethane (DCM) at room temperature.
- This step affords the ethyl carboxylate function at the 1-position of the piperidine ring.
- Yields up to 96% have been reported for analogous carbamate formation.
-
- If starting from an ester, hydrolysis under mild basic conditions (LiOH in THF/MeOH/H2O mixture) converts esters to carboxylic acids.
- Subsequent acidification with 1 N HCl aqueous solution precipitates the hydrochloride salt.
- Extraction and drying yield the hydrochloride salt suitable for further use.
Process Optimization and Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 4-Amino-1-Boc-piperidine, aldehyde, NaBH4 | Room temperature | 1-3 hours | ~86 | Use dry ethanol as solvent; reaction monitored by LC-MS and NMR |
| Esterification | Ethyl isocyanatoacetate, DCM | Room temperature | Overnight (18 h) | ~96 | Stirring in DCM; reaction monitored by LC-MS |
| Hydrolysis & Acidification | LiOH monohydrate in THF/MeOH/H2O, then HCl | Room temperature | 2 hours (hydrolysis) | N/A | Hydrolysis followed by acidification to pH ~1; extraction with EtOAc; drying over MgSO4 |
Alternative Synthetic Routes
Chloride-mediated esterification : Using thionyl chloride (SOCl2) to convert carboxylic acid intermediates to acid chlorides, followed by reaction with ethanol to form ethyl esters. This method requires careful temperature control (0–30°C initially, then heating to reflux for 2–4 hours) and is useful for scale-up.
Double aza-Michael reaction : For related piperidine derivatives, a double aza-Michael addition provides an atom-efficient approach to 2-substituted piperidones, which can be further functionalized to the target compound. This method involves vinyl aldehydes and vinylmagnesium bromide under Grignard conditions, followed by oxidation and amination steps.
Research Findings and Analytical Data
Yields and Purity : The reductive amination and esterification steps produce high yields (above 85%) with good purity as confirmed by LC-MS and NMR spectroscopy.
Reaction Monitoring : LC-MS retention times and m/z values are consistent with expected molecular weights. Proton NMR confirms the substitution pattern on the piperidine ring and the presence of the methylamino methyl group.
Temperature Control : Maintaining reaction temperatures between 0°C and reflux is critical for controlling side reactions and maximizing yield, especially during esterification and acid chloride formation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination + Esterification | 4-Amino-1-Boc-piperidine, aldehyde, NaBH4, ethyl isocyanatoacetate | RT, 1–18 h | High yield, mild conditions | Requires careful handling of NaBH4 |
| Acid Chloride Route | Carboxylic acid intermediate, SOCl2, ethanol | 0–30°C then reflux, 2–4 h | Scalable, efficient esterification | Requires temperature control, corrosive reagents |
| Double Aza-Michael Reaction | Vinyl aldehydes, vinylmagnesium bromide, benzylamine | Various, including reflux | Atom-efficient, chiral control | More complex, multi-step |
Q & A
Q. What environmental impact assessments are required for this compound’s disposal?
- Methodological Answer : Conduct ecotoxicity studies using Daphnia magna or algae to determine LC50 values. For disposal, incinerate at >1000°C with alkali scrubbers to neutralize HCl emissions. Avoid aqueous release due to potential bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
